molecular formula C26H26N4O6 B3015402 3-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide CAS No. 899909-75-2

3-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide

Cat. No.: B3015402
CAS No.: 899909-75-2
M. Wt: 490.516
InChI Key: POVQEXOJHXQICQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a tetrahydroquinazolinone derivative featuring a propanamide backbone with two key substituents:

  • 1-{[(4-Ethoxyphenyl)carbamoyl]methyl}: A carbamoyl-linked 4-ethoxyphenyl group attached to the quinazolinone nitrogen.
  • N-[(Furan-2-yl)methyl]: A furfurylmethyl group at the terminal propanamide position.

Such derivatives are often explored for bioactivity, including anticancer and enzyme inhibitory properties .

Properties

IUPAC Name

3-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O6/c1-2-35-19-11-9-18(10-12-19)28-24(32)17-30-22-8-4-3-7-21(22)25(33)29(26(30)34)14-13-23(31)27-16-20-6-5-15-36-20/h3-12,15H,2,13-14,16-17H2,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVQEXOJHXQICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide is a complex organic molecule with potential therapeutic applications. Its structure includes a tetrahydroquinazoline core and furan moiety, which are known for their biological activity. This article provides an overview of the biological activities associated with this compound, focusing on its anti-cancer and antimicrobial properties.

PropertyValue
Molecular Formula C29_{29}H30_{30}N4_{4}O5_{5}
Molecular Weight 514.6 g/mol
CAS Number 1216968-32-9
Structure Chemical Structure

Anti-Cancer Activity

Recent studies indicate that compounds similar to This compound exhibit significant anti-cancer properties. For instance, derivatives of the tetrahydroquinazoline structure showed varying degrees of cytotoxicity against several cancer cell lines:

  • HepG2 (Liver Cancer)
    • Cell viability decreased significantly with some derivatives showing as low as 33.29% viability compared to controls.
  • MCF-7 (Breast Cancer)
    • Similar trends were observed with cell viability ranging from 35% to 45% across different derivatives.

These findings suggest that structural modifications can enhance anti-cancer activity, possibly through mechanisms involving apoptosis induction or cell cycle arrest .

Antimicrobial Activity

The antimicrobial potential of this compound was evaluated against various bacterial strains. The results demonstrated effective inhibition against:

  • Escherichia coli
    • Minimum Inhibitory Concentration (MIC) values ranged from 120.7 to 190 µg/mL for structurally related compounds.
  • Staphylococcus aureus
    • Compounds showed significant inhibition zones (10.5 to 16 mm), indicating strong antibacterial properties.

The presence of the aromatic furan moiety is believed to enhance lipophilicity, contributing to the overall antimicrobial efficacy .

Case Studies and Research Findings

A series of studies have been conducted to assess the biological activity of compounds related to our target molecule:

  • Study on Anti-Cancer Activity :
    • A comparative analysis revealed that certain derivatives exhibited a dose-dependent response in cell viability assays against HepG2 and MCF-7 cells.
    • The most potent derivative led to a cell viability reduction of up to 33% at a concentration of 0.05% .
  • Study on Antimicrobial Efficacy :
    • A well diffusion method was employed to evaluate the antibacterial activity against standard strains.
    • The results indicated that the synthesized compounds had higher antibacterial activity compared to standard antibiotics like doxorubicin .

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of tetrahydroquinazoline derivatives , which are known for their diverse biological activities. The molecular formula is C25H30N4O5C_{25}H_{30}N_4O_5, and it features a unique combination of functional groups that contribute to its reactivity and interaction with biological targets.

Anticancer Properties

One of the most promising applications of this compound is in the field of oncology. Preliminary studies suggest that it may exhibit anticancer properties by:

  • Inhibiting Cancer Cell Proliferation : Research indicates that similar compounds can disrupt key signaling pathways involved in cell growth and survival. For instance, tetrahydroquinazoline derivatives have been shown to inhibit enzymes like EZH2 , which plays a crucial role in cancer progression by modifying histones and affecting gene expression.
  • Inducing Apoptosis : The compound may induce programmed cell death in cancer cells, which is a desirable effect in cancer therapeutics. This mechanism is often mediated through mitochondrial pathways or activation of caspases.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Compounds with similar moieties have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory responses . This could make it valuable in treating diseases characterized by chronic inflammation.

Drug Development

Given its promising biological activities, this compound can serve as a lead structure for drug development. Researchers can modify its chemical structure to enhance potency and selectivity against specific cancer types or inflammatory diseases.

Mechanistic Studies

The unique structure allows for detailed mechanistic studies to understand how it interacts with various biological targets. Such studies can provide insights into the molecular basis of its activity and guide further modifications to improve efficacy.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The target compound shares structural motifs with several quinazolinone and propanamide derivatives (Table 1). Key analogs include:

Table 1: Structural Comparison of Selected Analogs

Compound Name/ID Core Structure Substituents Functional Groups Molecular Weight (g/mol)
Target Compound Tetrahydroquinazolinone 4-Ethoxyphenyl carbamoyl methyl; furfurylmethyl Amide, ether, ketone ~463.5 (estimated)
Compound 14 Tetrahydroquinazolinone 3,4,5-Trimethoxybenzyl; 4-chlorophenyl Amide, thioether, methoxy 568.0
4-Oxo-N-phenyl-3,4-dihydroquinazoline-2-carboxamide Dihydroquinazolinone Phenyl carboxamide Amide, ketone 281.3
N-(4-Chlorophenyl)-3-[[5-(4-chlorophenyl)thiazolo[2,3-c]triazol-3-yl]sulfanyl]propanamide Propanamide Benzothiazolyl; chlorophenyl Amide, thioether, triazole 513.4

Key Observations:

  • Core Modifications: The tetrahydroquinazolinone core is conserved in analogs like Compound 14 and 4-Oxo-N-phenyl-3,4-dihydroquinazoline-2-carboxamide , but substituents vary significantly.
  • The furfurylmethyl group introduces heteroaromaticity, contrasting with the thiazolo-triazolyl sulfur-rich moiety in , which may influence target selectivity.

Bioactivity and Computational Similarity

Bioactivity Clustering :

  • Compounds with tetrahydroquinazolinone cores (e.g., Compound 14) exhibit antitumor activity, likely via kinase or HDAC inhibition . The target compound’s ethoxyphenyl group may enhance DNA intercalation or protein binding compared to methoxy-substituted analogs.
  • Propanamide derivatives with sulfur-containing substituents (e.g., ) show antimicrobial activity, suggesting the target’s furan group could shift bioactivity toward anti-inflammatory or antiviral targets.

Computational Similarity Metrics :

  • Tanimoto Coefficient: The target compound’s similarity to other quinazolinones (e.g., Compound 14) is estimated at ~70–80% based on shared core and amide groups, using Morgan fingerprints .
  • Maximal Common Subgraphs (MCS): The tetrahydroquinazolinone core aligns with MCS patterns in metabolic pathway compounds, as per KEGG/LIGAND database analyses .

Physicochemical Properties

  • Solubility: The ethoxyphenyl and furan groups may reduce aqueous solubility compared to hydroxylated analogs (e.g., verminoside ).
  • LogP : Estimated LogP ~3.2 (higher than 4-Oxo-N-phenyl-3,4-dihydroquinazoline-2-carboxamide (LogP ~2.1)), due to hydrophobic substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.